molecular formula C4H5F3S2 B12122401 Perfluorodithioacetic acid ethylester

Perfluorodithioacetic acid ethylester

Cat. No.: B12122401
M. Wt: 174.2 g/mol
InChI Key: RCCGZFBHSZINQV-UHFFFAOYSA-N
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Description

Perfluorodithioacetic acid ethylester is a fluorinated organic compound characterized by a dithioacetate backbone (two sulfur atoms in the acetate group) and an ethyl ester functional group. However, environmental and health concerns associated with perfluorinated compounds, as highlighted by regulatory bodies like the European Chemicals Agency (ECHA), warrant careful evaluation .

Properties

Molecular Formula

C4H5F3S2

Molecular Weight

174.2 g/mol

IUPAC Name

ethyl 2,2,2-trifluoroethanedithioate

InChI

InChI=1S/C4H5F3S2/c1-2-9-3(8)4(5,6)7/h2H2,1H3

InChI Key

RCCGZFBHSZINQV-UHFFFAOYSA-N

Canonical SMILES

CCSC(=S)C(F)(F)F

Origin of Product

United States

Preparation Methods

Perfluorodithioacetic acid ethylester can be synthesized through various methods. One common method involves the reaction of perfluorodithioacetic acid with ethanol in the presence of a mineral acid catalyst. This process is known as Fischer esterification. Another method involves the reaction of perfluorodithioacetic acid chloride with ethanol in the presence of a base. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Perfluorodithioacetic acid ethylester undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and a strong acid or base, this compound can be hydrolyzed to form perfluorodithioacetic acid and ethanol.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Scientific Research Applications

Perfluorodithioacetic acid ethylester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other fluorinated compounds.

    Biology: The compound is studied for its potential use in biological systems due to its unique properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems.

    Industry: this compound is used in the production of specialty chemicals and materials with high chemical and thermal stability.

Mechanism of Action

The mechanism of action of perfluorodithioacetic acid ethylester involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can form strong bonds with other molecules, leading to the formation of stable products.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of perfluorodithioacetic acid ethylester with analogous fluorinated and non-fluorinated esters:

Compound Name Molecular Formula CAS Number Key Substituents Functional Groups
This compound* C₄F₄S₂O₂ (inferred) N/A Fluorine, sulfur, ethyl ester Dithioacetate, ethyl ester
Perfluorooctanoic acid ethyl ester C₁₀F₁₇O₂ 3108-24-5 Fluorine, ethyl ester Carboxylic acid, ethyl ester
Methyl fluoroacetate C₃H₅FO₂ 453-18-9 Fluorine, methyl ester Acetate, methyl ester
Ethyl iododifluoroacetate C₄H₅F₂IO₂ 7648-30-8 Iodine, fluorine, ethyl ester Difluoroacetate, ethyl ester
Ethyl acetate C₄H₈O₂ 141-78-6 Ethyl ester Acetate, ethyl ester

*Note: The molecular formula for this compound is inferred based on nomenclature conventions.

Key Observations:
  • Fluorination Impact: Perfluorinated compounds (e.g., perfluorooctanoic acid ethyl ester) exhibit exceptional resistance to degradation due to strong C-F bonds, but they are associated with environmental persistence and bioaccumulation risks .
  • Sulfur vs.
  • Halogen Diversity : Ethyl iododifluoroacetate incorporates iodine, which may enhance electrophilicity, whereas fluorine in methyl fluoroacetate increases acidity and metabolic stability .

Physicochemical Properties

While experimental data for this compound are scarce, comparisons with related compounds reveal trends:

  • Thermal Stability: Perfluorooctanoic acid ethyl ester decomposes above 300°C, suggesting similar high thermal stability for this compound .
  • Solubility : Fluorinated esters are typically hydrophobic, but sulfur groups in dithioacetates may increase solubility in polar aprotic solvents compared to fully fluorinated analogs .
  • Acidity: Methyl fluoroacetate (pKa ~1.3) is significantly more acidic than non-fluorinated esters (e.g., ethyl acetate, pKa ~25), indicating that fluorine substitution lowers pKa .

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